

A Comprehensive Technical Guide to 2-Formylpiperidine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Piperidine-2-carbaldehyde*

Cat. No.: *B177073*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylpiperidine, also known by its IUPAC name **piperidine-2-carbaldehyde**, is a heterocyclic organic compound that holds significant interest in the fields of medicinal chemistry and synthetic organic chemistry.^{[1][2]} Its structural motif, featuring a piperidine ring substituted with a reactive aldehyde group, makes it a valuable building block for the synthesis of a wide array of more complex molecules, including alkaloids and pharmaceutical drug candidates. This technical guide provides a detailed overview of the physical and chemical properties of 2-formylpiperidine, outlines a common synthetic route, and explores its chemical reactivity.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-formylpiperidine is presented below. It is important to note that while computed data is readily available, experimental data for some properties of the free base is scarce in the literature. Much of the available experimental data pertains to its hydrochloride salt or N-acylated derivatives.

Table 1: Physical and Chemical Properties of 2-Formylpiperidine

Property	Value	Source
IUPAC Name	piperidine-2-carbaldehyde	[1] [2]
Synonyms	2-Piperidinecarboxaldehyde	[1]
CAS Number	144876-20-0	[1] [2]
Molecular Formula	C ₆ H ₁₁ NO	[1] [2]
Molecular Weight	113.16 g/mol	[1] [2]
Appearance	No data available	
Melting Point	No data available	
Boiling Point	No data available	
Solubility	No specific data available for the free base. The related compound piperidine is miscible in water and soluble in many organic solvents.	[3]
XLogP3	0.2	[2]
Topological Polar Surface Area	29.1 Å ²	[1] [2]
Hydrogen Bond Donor Count	1	[1] [2]
Hydrogen Bond Acceptor Count	2	[1] [2]
Rotatable Bond Count	1	[1] [2]

Spectral Data

Detailed experimental spectral data for 2-formylpiperidine is not readily available in public databases. The following table provides predicted and related compound data to offer an expected spectral profile.

Table 2: Spectral Data for 2-Formylpiperidine and Related Compounds

Data Type	Description
¹ H NMR	Expected signals would include a downfield singlet for the aldehyde proton (CHO), and multiplets for the protons on the piperidine ring.
¹³ C NMR	A downfield signal for the carbonyl carbon of the aldehyde is expected, along with signals for the carbons of the piperidine ring.
IR Spectroscopy	A characteristic strong absorption band for the C=O stretch of the aldehyde is expected around 1720-1740 cm ⁻¹ . An N-H stretch for the secondary amine would also be present.
Mass Spectrometry	The molecular ion peak [M] ⁺ would be observed at m/z = 113.16.

Synthesis and Purification

The synthesis of 2-formylpiperidine can be approached through several synthetic routes, often involving the protection of the piperidine nitrogen followed by oxidation of a primary alcohol at the 2-position, and subsequent deprotection. A common strategy involves the use of a Boc-protected piperidine derivative.

Experimental Protocol: Synthesis of 2-Formylpiperidine

Step 1: N-Boc Protection of 2-(Hydroxymethyl)piperidine

- Dissolve 2-(hydroxymethyl)piperidine in a suitable solvent such as dichloromethane.
- Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Work up the reaction by washing with aqueous solutions and drying the organic layer.
- Purify the product, N-Boc-2-(hydroxymethyl)piperidine, by column chromatography.

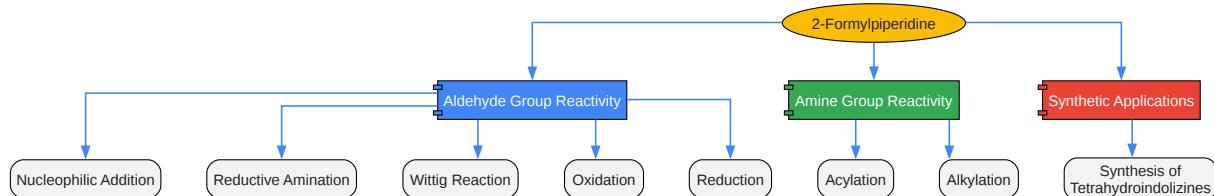
Step 2: Oxidation to N-Boc-2-formylpiperidine

- Dissolve N-Boc-2-(hydroxymethyl)piperidine in an appropriate solvent (e.g., dichloromethane).
- Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
- Stir the mixture at room temperature until the starting material is consumed.
- Quench the reaction and purify the crude product, N-Boc-2-formylpiperidine, by flash chromatography.

Step 3: Deprotection of the Boc Group

- Dissolve N-Boc-2-formylpiperidine in a solvent like dichloromethane or dioxane.
- Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
- Stir the reaction at room temperature.
- After completion, neutralize the excess acid and extract the product.
- Purify the final product, 2-formylpiperidine, if necessary.

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for 2-formylpiperidine.

Chemical Reactivity and Applications

The chemical reactivity of 2-formylpiperidine is dominated by the presence of the aldehyde group and the secondary amine within the piperidine ring.

- Reactions of the Aldehyde Group: The formyl group can undergo a variety of typical aldehyde reactions, including:
 - Nucleophilic Addition: Reacts with nucleophiles such as Grignard reagents and organolithium compounds.
 - Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which can then be reduced to a new secondary or tertiary amine.
 - Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
 - Oxidation: Can be oxidized to the corresponding carboxylic acid (piperidine-2-carboxylic acid).
 - Reduction: Can be reduced to the primary alcohol (2-(hydroxymethyl)piperidine).
- Reactions involving the Piperidine Nitrogen: The secondary amine is nucleophilic and can be acylated, alkylated, or participate in other reactions typical of secondary amines.

A significant application of 2-formylpiperidine is in the synthesis of fused heterocyclic systems. For instance, it is a key precursor in the annulation reaction with 1,3-dicarbonyl compounds to produce 5,6,7,8-tetrahydroindolizines, which are structural motifs found in various biologically active compounds.

[Click to download full resolution via product page](#)

Caption: Chemical reactivity of 2-formylpiperidine.

Safety and Handling

As with any chemical, 2-formylpiperidine should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Formylpiperidine is a versatile synthetic intermediate with significant potential in the development of new chemical entities for pharmaceutical and other applications. While comprehensive experimental data on its physical properties remains to be fully documented in publicly accessible literature, its chemical reactivity is well-understood, making it a valuable tool for synthetic chemists. Further research to fully characterize its physical and spectral properties would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2-Formylpiperidine | C6H11NO | CID 10996990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pyridine carboxaldehyde - (Pyridines | Pyridine containing functional groups) : Koei Chemical Co., Ltd [koeichem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Formylpiperidine: Properties, Synthesis, and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177073#physical-and-chemical-properties-of-2-formylpiperidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com